molecular formula C24H23N5OS B2977983 5-methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole CAS No. 1030120-53-6

5-methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole

カタログ番号: B2977983
CAS番号: 1030120-53-6
分子量: 429.54
InChIキー: XGPWOUVFFKJRQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a heterocyclic molecule featuring a 1,3-oxazole core linked via a sulfanylmethyl group to a 1,2,4-triazolo[4,3-a]quinoxaline moiety. The oxazole ring is substituted with a 4-methylphenyl group at position 2 and a methyl group at position 5, while the triazoloquinoxaline component includes a propan-2-yl substituent.

Synthesis pathways for analogous compounds involve cyclization reactions (e.g., using diethyl oxalate) and substitution steps with brominated alkanes or aryl halides under basic conditions (e.g., K₂CO₃), as seen in the preparation of triazoloquinoxaline derivatives .

特性

IUPAC Name

5-methyl-2-(4-methylphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c1-14(2)21-27-28-22-24(26-18-7-5-6-8-20(18)29(21)22)31-13-19-16(4)30-23(25-19)17-11-9-15(3)10-12-17/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPWOUVFFKJRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

5-Methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Triazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Quinoxaline derivative : Associated with anticonvulsant and anti-HIV activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown significant activity against various pathogens, suggesting a potential for this compound as an antimicrobial agent.

Anticonvulsant Activity

Research indicates that derivatives of the triazoloquinoxaline class exhibit significant anticonvulsant properties. A study evaluated several synthesized compounds for their efficacy in a metrazol-induced convulsion model. Among them, compounds containing the triazoloquinoxaline structure demonstrated promising results in reducing seizure activity .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented extensively. For example, quinoxaline derivatives have shown effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL against Staphylococcus aureus . This suggests that 5-methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole may possess similar properties.

Case Studies

  • Antiviral Activity : A study focusing on quinoxaline derivatives found that certain compounds effectively inhibited HIV reverse transcriptase activity with EC50 values in the nanomolar range . This highlights the potential antiviral applications of related structures.
  • Cell Toxicity Assessments : Evaluations of cytotoxicity indicated that while some derivatives showed low toxicity (high CC50 values), they maintained effective biological activity against viral replication . This balance is crucial for therapeutic applications.

Data Tables

PropertyValue
Molecular FormulaC18H22N4OS
Molecular Weight342.46 g/mol
Anticonvulsant EC503.1 nM
Antimicrobial MIC0.22 μg/mL
CC50 (Cell Toxicity)>10000 nM

類似化合物との比較

Key Structural Features

Compound Name Core Heterocycle Substituents Sulfanyl Linkage
Target Compound 1,3-oxazole 4-methylphenyl (C2), methyl (C5), propan-2-yl (triazoloquinoxaline) Connects oxazole to triazoloquinoxaline
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole Chlorophenyl (C4), fluorophenyl-triazolyl-pyrazolyl Absent
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-thiadiazole Dual sulfanylmethyl bridges, 4-methylphenyl Connects thiadiazole rings
  • Planarity: The target compound’s triazoloquinoxaline moiety is likely planar, similar to the fluorophenyl-triazolyl-pyrazolyl group in compound 4 . However, the oxazole ring may introduce slight non-planarity compared to thiazole or thiadiazole cores.
  • Crystallography : Isostructural compounds 4 and 5 () crystallize in triclinic symmetry with two independent molecules per asymmetric unit. The target compound’s bulkier propan-2-yl group could disrupt such packing, leading to distinct lattice arrangements.

Crystallographic and Spectral Data

Compound Crystallographic System Symmetry Notable Spectral Features (IR/NMR)
Target Compound Not reported Expected C–S stretch (∼650 cm⁻¹), triazole C–N (∼1500 cm⁻¹)
Compounds 4 and 5 Triclinic C–Cl/C–Br stretches (700–500 cm⁻¹), aromatic C–H (3100 cm⁻¹)
Thiadiazole Derivative Monoclinic P2₁/c S–S stretch (500–400 cm⁻¹), thiadiazole ring vibrations
  • The absence of halogen substituents (e.g., Cl, Br) in the target compound may simplify its NMR spectrum compared to compounds 4 and 5 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。